Bis(3-nitrophenyl)mercury

Description

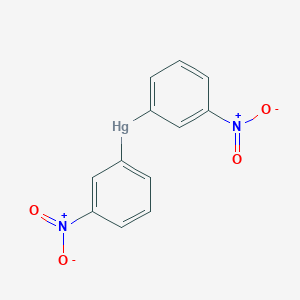

Bis(3-nitrophenyl)mercury is an organomercury compound with the chemical formula C₁₂H₈HgN₂O₄, featuring a mercury atom bonded to two 3-nitrophenyl groups. The nitro (-NO₂) substituent at the meta position significantly influences its electronic and steric properties, making it distinct from other diarylmercury derivatives. Organomercury compounds are historically notable for their applications in organic synthesis and catalysis, though their use has declined due to toxicity concerns .

Properties

CAS No. |

26953-06-0 |

|---|---|

Molecular Formula |

C12H8HgN2O4 |

Molecular Weight |

444.79 g/mol |

IUPAC Name |

bis(3-nitrophenyl)mercury |

InChI |

InChI=1S/2C6H4NO2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-2,4-5H; |

InChI Key |

FKWQEOORUJGYPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[Hg]C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-nitrophenyl)mercury typically involves the reaction of 3-nitrophenylmercury chloride with a suitable reagent to replace the chloride ion with another 3-nitrophenyl group. One common method involves the use of sodium 3-nitrophenylate in an organic solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organomercury synthesis, such as the use of mercury salts and organic ligands, can be applied on a larger scale with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

Bis(3-nitrophenyl)mercury undergoes several types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The mercury atom can be substituted with other metal atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Reagents like sodium borohydride for reduction or other metal salts for substitution reactions.

Major Products Formed

Oxidation: Formation of dinitrophenyl derivatives.

Reduction: Formation of 3-aminophenylmercury compounds.

Substitution: Formation of various organometallic compounds depending on the substituent used.

Scientific Research Applications

Bis(3-nitrophenyl)mercury has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.

Mechanism of Action

The mechanism of action of bis(3-nitrophenyl)mercury involves its ability to interact with various molecular targets, particularly those containing thiol groups. The mercury atom can form strong bonds with sulfur atoms in proteins and enzymes, potentially inhibiting their function. This interaction is crucial in understanding the compound’s biological effects and potential toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and physical properties of diarylmercury compounds are highly dependent on the substituents attached to the aromatic rings. Below is a detailed comparison of Bis(3-nitrophenyl)mercury with analogous compounds:

Substituent Effects on Electronic Properties

- This compound : The electron-withdrawing nitro group reduces electron density at the mercury center, increasing electrophilicity and reactivity in nucleophilic substitution reactions. This property is exploited in deprotection reactions of thioketals and thioacetals under solventless conditions .

- Bis(3-fluorophenyl)mercury (CAS 1961-02-0) : The electronegative fluorine substituent also withdraws electron density but to a lesser extent than nitro groups. Its ionization energy (IE) is measured at 9.60 ± 0.20 eV , reflecting moderate stability .

- Bis(3-chlorophenyl)mercury (CAS 2146-78-3) : Chlorine, being less electronegative than fluorine, results in lower electrophilicity compared to the nitro derivative. Such compounds are less reactive in deprotection reactions but exhibit higher thermal stability .

Spectroscopic and Structural Data

Table 1: Key Properties of Selected Diarylmercury Compounds

*Collision Cross Section (CCS) data from adducts of Bis(2-amino-5-nitrophenyl)mercury, a structurally related compound .

Toxicity and Environmental Impact

- The nitro group in this compound may enhance its environmental persistence compared to alkylmercury derivatives .

- In contrast, Bis(3,3-dimethylbutyl)mercury (CAS 6918-11-2) and other alkylmercury compounds exhibit higher volatility and mobility in ecosystems, posing distinct exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.